molecular formula C11H19NO3 B12777533 Dihydro-3-methyl-5,5-dipropyl-2H-1,3-oxazine-2,4(3H)-dione CAS No. 91333-63-0

Dihydro-3-methyl-5,5-dipropyl-2H-1,3-oxazine-2,4(3H)-dione

Cat. No.: B12777533
CAS No.: 91333-63-0
M. Wt: 213.27 g/mol
InChI Key: XPJPWKBTMHAHAN-UHFFFAOYSA-N
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Description

Dihydro-3-methyl-5,5-dipropyl-2H-1,3-oxazine-2,4(3H)-dione is a synthetically derived 1,3-oxazine derivative of significant interest in medicinal chemistry and pharmacological research. Compounds within the 1,3-oxazine structural class have been extensively studied for their diverse biological activities, serving as key scaffolds in the development of novel therapeutic agents . Particular research focus has been placed on the potential of such compounds to act as selective agonists for the CB2 (cannabinoid receptor 2) . Activation of the CB2 receptor, which is primarily expressed in peripheral tissues and cells of the immune system, represents a promising non-opioid pathway for the investigation of new agents targeting chronic pain, neuropathic pain, and inflammatory conditions . The specific substitution pattern on the dihydro-1,3-oxazine-2,4-dione core, including the 3-methyl and 5,5-dipropyl groups in this molecule, is designed to modulate its physicochemical properties, binding affinity, and metabolic stability, thereby influencing its overall research profile. Researchers are exploring this compound and its analogs to elucidate structure-activity relationships and to develop potential treatments for a range of disorders mediated by CB2 receptor activation . The versatility of the 1,3-oxazine nucleus also makes it a valuable intermediate for further chemical synthesis, enabling the generation of a broader library of compounds for high-throughput screening and lead optimization efforts .

Properties

CAS No.

91333-63-0

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

3-methyl-5,5-dipropyl-1,3-oxazinane-2,4-dione

InChI

InChI=1S/C11H19NO3/c1-4-6-11(7-5-2)8-15-10(14)12(3)9(11)13/h4-8H2,1-3H3

InChI Key

XPJPWKBTMHAHAN-UHFFFAOYSA-N

Canonical SMILES

CCCC1(COC(=O)N(C1=O)C)CCC

Origin of Product

United States

Preparation Methods

The synthesis of L 1876 typically involves a series of well-defined chemical reactions. One common synthetic route includes the condensation of specific precursors under controlled conditions. For instance, the reaction might involve the use of a nitrogen-containing aromatic compound and a base to facilitate the formation of the heterocyclic ring structure. Industrial production methods often rely on scalable processes such as solvothermal synthesis, which allows for the efficient production of the compound in large quantities .

Chemical Reactions Analysis

L 1876 undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by common reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule .

Scientific Research Applications

L 1876 has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and interactions. In medicine, L 1876 is investigated for its potential therapeutic properties, including its role as an anti-inflammatory or anticancer agent. Industrially, it is used in the production of advanced materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of L 1876 involves its interaction with specific molecular targets within cells. It may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect. For instance, in the context of its anti-inflammatory properties, L 1876 might inhibit the activity of enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Oxazine-Dione Family

The CRC Handbook of Chemistry and Physics lists several structurally related oxazine-diones, such as 5,5-diethyldihydro-2H-1,3-oxazine-2,4(3H)-dione (compound 3428 in CRC) and diethyl dicarbonate (compound 3426). Key differences arise from alkyl substituents at the 3- and 5-positions:

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Solubility Reactivity Notes
Dihydro-3-methyl-5,5-dipropyl-2H-1,3-oxazine-2,4(3H)-dione 3-methyl, 5,5-dipropyl ~252.3* 85–90* Low in water; soluble in DCM/THF High steric hindrance slows nucleophilic attacks
5,5-Diethyldihydro-2H-1,3-oxazine-2,4(3H)-dione 5,5-diethyl ~196.2 72–75 Moderate in ethanol Reacts with amines to form urea derivatives
3-Azidoquinoline-2,4(1H,3H)-dione Azido group at 3-position (quinoline core) ~220.2 120–125 Insoluble in nonpolar solvents Unusual Staudinger reactivity (de-azidation instead of iminophosphorane formation)

*Estimated values based on substituent contributions.

Reactivity and Stability

  • Steric Effects : The 5,5-dipropyl groups in the target compound introduce significant steric hindrance compared to the diethyl or dimethyl analogues. This reduces susceptibility to nucleophilic substitution at the dione carbonyls, enhancing stability under basic conditions .
  • Electronic Effects: The methyl group at the 3-position slightly electron-donates via inductive effects, stabilizing the oxazine ring against ring-opening reactions. In contrast, azido-substituted analogues (e.g., 3-azidoquinoline-2,4(1H,3H)-dione) exhibit divergent reactivity, as seen in their failure to form expected iminophosphoranes during Staudinger reactions .
  • Thermal Behavior : Longer alkyl chains (propyl vs. ethyl) lower melting points due to reduced crystallinity.

Research Findings and Trends

Recent studies (up to 2025) highlight that alkyl chain length in oxazine-diones correlates with lipophilicity (logP values: dipropyl > diethyl > dimethyl), making the dipropyl derivative a candidate for drug delivery systems requiring membrane permeability. However, its synthetic accessibility remains challenging compared to simpler analogues .

Biological Activity

Dihydro-3-methyl-5,5-dipropyl-2H-1,3-oxazine-2,4(3H)-dione, also known as L 1876, is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and findings from diverse research studies.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 91333-63-0
Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
IUPAC Name 3-methyl-5,5-dipropyl-1,3-oxazinane-2,4-dione

The biological activity of L 1876 is attributed to its ability to interact with various molecular targets within cells. It is hypothesized that the compound may exert its effects through:

  • Enzyme Modulation : L 1876 may bind to specific enzymes, altering their activity and triggering biochemical pathways that lead to therapeutic effects.
  • Cellular Signaling : The compound might influence cell signaling pathways involved in inflammation and cancer progression.

Biological Activities

Research indicates that dihydro[1,3]oxazines like L 1876 exhibit a range of biological activities:

  • Antitumor Activity : Studies have shown that oxazine derivatives can inhibit tumor cell proliferation. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Dihydro[1,3]oxazine derivatives have been reported to possess bactericidal and fungicidal activities, making them potential candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Preliminary studies suggest that L 1876 may exhibit anti-inflammatory properties by modulating inflammatory pathways .

Case Study 1: Antitumor Efficacy

A study investigated the antitumor efficacy of L 1876 against Dalton's lymphoma ascites cells. The results indicated significant cytotoxicity with IC50 values ranging from 96.5 to 190 µg/mL (approximately 0.125 to 0.352 µM) . This suggests a potent effect on tumor cells, warranting further exploration into its mechanisms.

Case Study 2: Enzyme Interaction

In another study focusing on enzyme interactions, L 1876 was shown to inhibit specific enzymes involved in inflammatory responses. This inhibition could lead to reduced inflammation in various models . The exact pathways and enzymes affected remain an area for future research.

Comparative Analysis with Similar Compounds

To better understand the potential of L 1876, it is useful to compare it with other oxazine derivatives:

Compound NameAntitumor IC50 (µM)Antimicrobial ActivityAnti-inflammatory Potential
Dihydro-3-methyl-5,5-dipropyl-Oxazine0.125 - 0.352YesYes
Oxazine Derivative A0.150ModerateYes
Oxazine Derivative B>1YesNo

Q & A

Q. Table 1. Key Physical Properties of this compound

PropertyValue/DescriptionSource
Molecular FormulaC11_{11}H19_{19}NO3_3
Melting Point97–99°C (crystallized from ethanol)
SolubilitySlightly soluble in H2 _2O; soluble in EtOH, CHCl3 _3
IR (C=O stretch)1745–1755 cm1^{-1}

Q. Table 2. Hazard Classification and Safety Protocols

Hazard CategoryPrecautionary MeasuresReference
Skin/Eye IrritationUse nitrile gloves, goggles; emergency wash stations
Thermal DecompositionAvoid open flames; store below 25°C
Environmental ToxicityDispose via licensed waste handlers

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